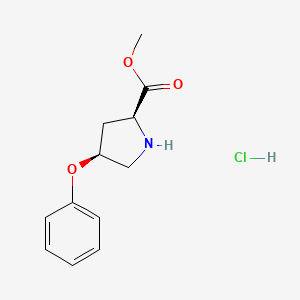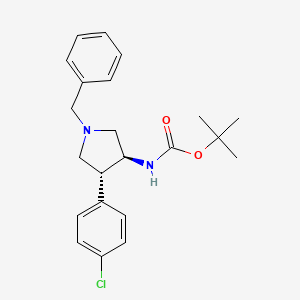
Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride
Vue d'ensemble
Description
“Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride” is a compound with the molecular weight of 183.61 .
Synthesis Analysis
A concise synthesis of (2R,4R)-4-hydroxyproline and (2S,4S)-4-hydroxyproline has been developed from commercially available starting materials with excellent diastereos-electivity .
Molecular Structure Analysis
The molecular structure of a similar compound, “(2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride”, has a molecular formula of CHClNO and an average mass of 165.661 Da .
Physical And Chemical Properties Analysis
“Methyl (2S,4S)-4-Methoxy-2-methylpiperidine hydrochloride” has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and other properties listed .
Applications De Recherche Scientifique
- Summary of Application : This compound is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Summary of Application : A compound structurally similar to “Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride”, known as LNP023, has been identified as a Factor B inhibitor designed to treat a diverse array of complement mediated diseases . These diseases include age-related macular degeneration, paroxysmal nocturnal hemoglobinuria (PNH), atypical hemolytic uremic syndrome (aHUS), and various glomerular diseases.
- Methods of Application : The compound was identified through high-throughput screening (HTS) and optimized using insights from several X-ray cocrystal structures .
- Results or Outcomes : The compound LNP023 is currently being evaluated clinically in several diverse AP mediated indications .
Proteomics Research
Complement Mediated Diseases Treatment
- Summary of Application : This compound is used as a reagent in chemical synthesis . It can be used to create more complex molecules in a laboratory setting.
- Summary of Application : Compounds structurally similar to “Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride” have been used in the synthesis of various pharmaceuticals . For example, 4-Hydroxy-2-quinolones and their derivatives have shown interesting pharmaceutical and biological activities .
Chemical Synthesis
Pharmaceutical Research
- Summary of Application : This compound is used as a biochemical for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
- Summary of Application : Compounds structurally similar to “Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride” have been used in the synthesis of quinolone derivatives . For example, 4-Hydroxy-2-quinolones and their derivatives have shown interesting pharmaceutical and biological activities .
Biochemical Research
Synthesis of Quinolone Derivatives
Safety And Hazards
Propriétés
IUPAC Name |
methyl (2S,4S)-4-phenoxypyrrolidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3.ClH/c1-15-12(14)11-7-10(8-13-11)16-9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRULTGGYJWUCKF-ACMTZBLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-phenoxy-2-pyrrolidinecarboxylate hydrochloride | |
CAS RN |
93967-76-1 | |
| Record name | L-Proline, 4-phenoxy-, methyl ester, hydrochloride, cis- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93967-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}pyridine](/img/structure/B1419676.png)







![[1-(2,4-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B1419690.png)


![2-[(2-Chlorobenzyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1419696.png)

